2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one, also known as 2-oxime, is an organic compound with the chemical formula . This compound is characterized by the presence of a hydroxylamine functional group attached to a dihydro-1H-indenone structure. It has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various methods involving hydroxylamine and other organic precursors. It is classified under the category of indene derivatives, which are known for their diverse biological activities, including anticancer properties and effects on cellular processes.
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one belongs to the class of oximes and indenes. Its structure features a fused bicyclic framework typical of indene derivatives, which are often explored for their pharmacological properties.
Several synthetic routes have been developed for the preparation of 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of catalysts or specific solvents may also enhance the efficiency of the reaction.
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
The mechanism by which 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exerts its biological effects typically involves interaction with specific biological targets:
Research has demonstrated that compounds similar to 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exhibit significant antiproliferative activity against various cancer cell lines .
The physical properties of 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one include:
Chemical properties include:
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one (C₉H₇NO₂, MW 161.16 g/mol) serves as a pivotal precursor for synthesizing enantiomerically enriched indanone architectures [1] [5] [8]. Modern catalytic methodologies leverage its bifunctional reactivity—the electrophilic carbonyl and nucleophilic oxime—to construct stereogenic centers. Notably, dinuclear zinc catalysts enable stereoselective transformations of α-hydroxy indanone derivatives into complex spirocyclic systems. A representative protocol employs ortho-ester chalcones under dinuclear zinc catalysis, achieving asymmetric Michael/transesterification tandem reactions. This method delivers spiro[indanone-2,3′-isochromane-1-one] derivatives with exceptional stereocontrol (>20:1 diastereomeric ratio and >99% enantiomeric excess) [2] [6]. The reaction proceeds efficiently at gram scale without erosion of stereoselectivity, underscoring its synthetic robustness. Absolute configurations were unequivocally assigned via X-ray crystallography of the spirocyclic adducts, revealing how catalyst geometry governs facial selectivity during the annulation process [2].
Table 1: Enantioselective Transformations Using Indanone Derivatives
Catalyst System | Reaction Type | Stereoselectivity | Key Outcome |
---|---|---|---|
Dinuclear Zinc Complex | Michael/Transesterification | >20:1 dr, >99% ee | Spirocyclic isochromanones |
Palladium-Aminoindanol | Ionic Crystal Formation | Absolute configuration | Hydrogen-bond-directed assembly |
Functionalization of the hydroxyimino group in indanone systems demands precise catalytic control to address competing side reactions. Chiral palladium complexes derived from (1R,2S)-(+)-1-aminoindan-2-ol demonstrate efficacy in directing stereoselective assemblies. These catalysts facilitate the formation of well-defined ionic crystals, such as (C₉H₁₂NO)₂[PdCl₄]·0.5H₂O, where the ammonium cations (from protonated aminoindanol) engage in multidirectional hydrogen bonding (O–H⋯O, N–H⋯O, O–H⋯Cl, N–H⋯Cl) with [PdCl₄]²⁻ anions. This network enforces chiral environments conducive to stereoselective transformations . Meanwhile, zinc-mediated catalysis exploits Lewis acid activation of the carbonyl group adjacent to the oxime, enabling nucleophile addition with minimized epimerization. These systems avoid racemization by operating under mild conditions (0–25°C) and employing non-nucleophilic bases [2].
Conventional indanone synthesis faces sustainability challenges due to high volumes of halogenated solvents and trifluoroacetic acid (TFA) during deprotection/workup. Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) principles offer solutions applicable to indanone chemistry [4]. By omitting acid-labile side-chain protecting groups (e.g., Pbf), MP-SPPS reduces TFA consumption by >50% and enables cleavage with diluted acid mixtures (e.g., 10% TFA/trifluorotoluene). This directly translates to smaller volumes of antisolvents (e.g., methyl tert-butyl ether) for precipitation, lowering the Process Mass Intensity (PMI) by 5.3-fold [4]. Additional adaptations include:
The hydroxyimino group in 2-(hydroxyimino)indan-1-one exhibits intrinsic E/Z isomerism, with the Z-isomer predominating (>95%) in crystalline states due to intramolecular hydrogen bonding (O–H⋯O=C) [3] [5]. Isomer separation exploits differential solubility:
Table 2: Isomer Separation Techniques for 2-(Hydroxyimino)indan-1-one
Technique | Conditions | Isomer Recovered | Purity | Application |
---|---|---|---|---|
Solvent Crystallization | Toluene/H₂O (9:1), 0°C | Z-isomer | >98% | Chiral ligand synthesis |
Thermodynamic Equilibrium | Acetonitrile, 60°C, 12 h | E-isomer | >95% | Metal complexation [3] |
Additive-Mediated Control | L-Tartaric acid in iPrOH/H₂O | Z-isomer | >99% ee | Enantiopure pharmaceuticals |
For enantiopure Z-isomer production, chiral resolving agents like L-tartaric acid induce diastereomeric crystallization in isopropanol/water systems. This approach delivers >99% enantiomeric excess and is scalable for industrial production of antiparkinson agents (e.g., rasagiline intermediates) [3]. Kinetic studies reveal the Z-isomer’s nucleophilic addition occurs 8× faster than the E-counterpart due to reduced steric hindrance, enabling chemoselective transformations in complex molecular environments [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: